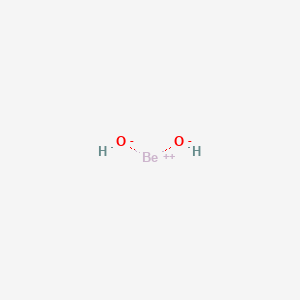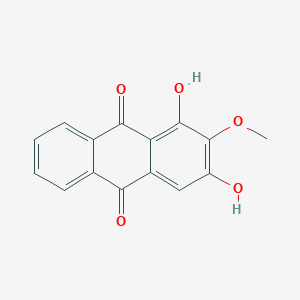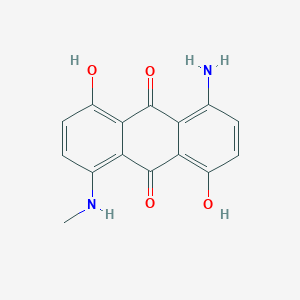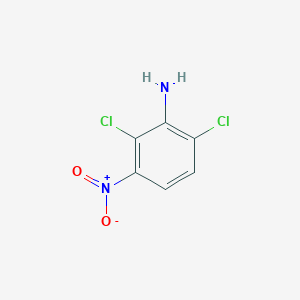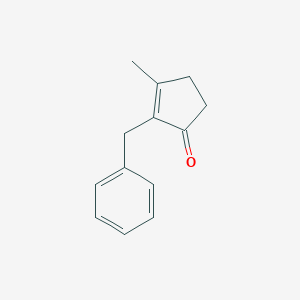
2-Benzyl-3-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-methylcyclopent-2-en-1-one (BMCP) is a cyclic ketone compound that has been widely studied for its potential applications in the fields of pharmaceuticals and organic synthesis. BMCP is a yellowish crystalline powder that has a molecular formula of C12H14O and a molecular weight of 174.24 g/mol. In
Mechanism Of Action
The mechanism of action of 2-Benzyl-3-methylcyclopent-2-en-1-one in cancer cells is not fully understood. However, studies have suggested that 2-Benzyl-3-methylcyclopent-2-en-1-one may induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical And Physiological Effects
2-Benzyl-3-methylcyclopent-2-en-1-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 2-Benzyl-3-methylcyclopent-2-en-1-one has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Benzyl-3-methylcyclopent-2-en-1-one in lab experiments is its relatively simple synthesis method. 2-Benzyl-3-methylcyclopent-2-en-1-one can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of using 2-Benzyl-3-methylcyclopent-2-en-1-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on 2-Benzyl-3-methylcyclopent-2-en-1-one. One area of interest is the development of new synthetic methods for 2-Benzyl-3-methylcyclopent-2-en-1-one and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-Benzyl-3-methylcyclopent-2-en-1-one in cancer cells, which could lead to the development of new anticancer drugs. Finally, further research is needed to explore the potential applications of 2-Benzyl-3-methylcyclopent-2-en-1-one in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 2-Benzyl-3-methylcyclopent-2-en-1-one can be achieved through several methods, including the Friedel-Crafts acylation reaction, the Claisen-Schmidt condensation reaction, and the aldol condensation reaction. One of the most commonly used methods for synthesizing 2-Benzyl-3-methylcyclopent-2-en-1-one is the Friedel-Crafts acylation reaction, which involves the reaction of benzyl chloride with 3-methylcyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Scientific Research Applications
2-Benzyl-3-methylcyclopent-2-en-1-one has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a starting material for the synthesis of a variety of compounds, including chiral cyclopentenones, cyclopentanones, and cyclopentadienones. 2-Benzyl-3-methylcyclopent-2-en-1-one has also been investigated for its potential applications in the field of pharmaceuticals. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
CAS RN |
13380-80-8 |
|---|---|
Product Name |
2-Benzyl-3-methylcyclopent-2-en-1-one |
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-benzyl-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-7-8-13(14)12(10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
CCXVNJKURYRXRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=O)CC1)CC2=CC=CC=C2 |
Other CAS RN |
13380-80-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



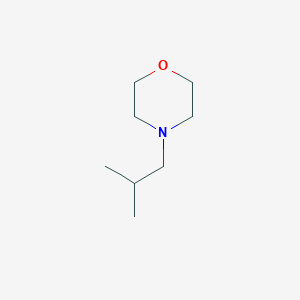
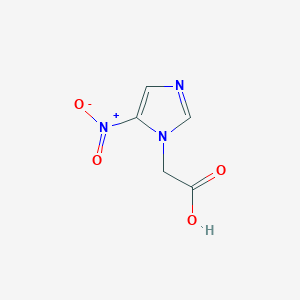

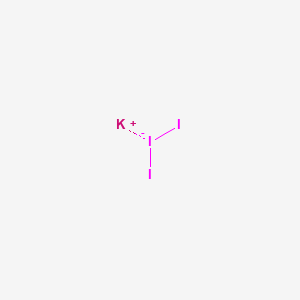
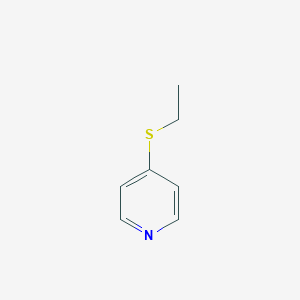
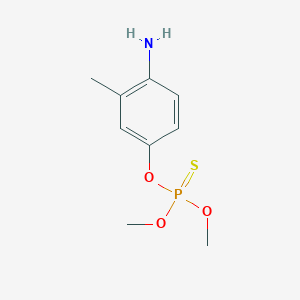
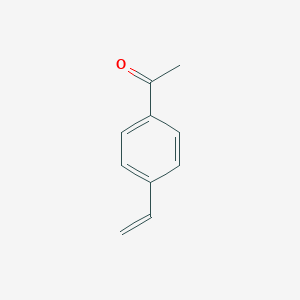
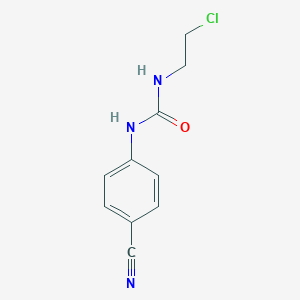
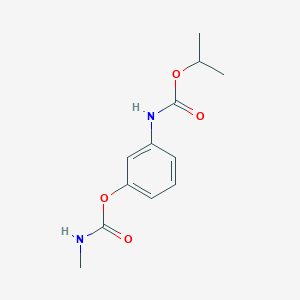
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)
